An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyloxazolidine-2,5-dione
An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Benzyloxazolidine-2,5-dione, also widely known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a pivotal heterocyclic compound and a critical monomer in the synthesis of polypeptides. Its unique structural characteristics enable the production of well-defined poly(L-phenylalanine) chains through ring-opening polymerization (ROP). This technical guide provides a comprehensive overview of the core chemical properties of (S)-4-Benzyloxazolidine-2,5-dione, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the realm of drug delivery and materials science.
Core Chemical Properties
(S)-4-Benzyloxazolidine-2,5-dione is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below. It is sensitive to moisture and should be handled under anhydrous conditions to prevent premature polymerization or hydrolysis. The compound's chirality, derived from the L-phenylalanine precursor, is a key feature, making it invaluable for the synthesis of stereoregular polypeptides.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| CAS Number | 14825-82-2 | [2] |
| Appearance | White to off-white solid | |
| Density | 1.299 g/cm³ | [1] |
| Melting Point | 90-140 °C (Variable, see note) | [1] |
| pKa | 9.32 ± 0.40 (Predicted) | |
| Solubility | Soluble in THF, DMF, DMSO; low solubility in non-polar solvents. | [3] |
| Canonical SMILES | O=C1NC(Cc2ccccc2)C(=O)O1 | [1] |
| InChIKey | GQBIVYSGPXCELZ-UHFFFAOYSA-N | [1] |
Note on Melting Point: There is a notable range in the reported melting point of (S)-4-Benzyloxazolidine-2,5-dione in the literature. This variability can be attributed to the high sensitivity of the compound to impurities, including residual starting materials, solvents, or byproducts from its synthesis, which can lead to a depression and broadening of the melting point range. The presence of oligomers from partial polymerization can also affect this physical property. Therefore, a sharp melting point is often indicative of high purity.
Synthesis and Purification
The most common and efficient method for synthesizing (S)-4-Benzyloxazolidine-2,5-dione is the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene, in an anhydrous aprotic solvent.[4] This method, often referred to as the Fuchs-Farthing method, provides a safer alternative to using highly toxic phosgene gas directly.[5]
Synthesis of (S)-4-Benzyloxazolidine-2,5-dione
Experimental Protocol:
-
Materials:
-
L-phenylalanine (dried under vacuum)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous tetrahydrofuran (THF)
-
-
Equipment:
-
Two-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Apparatus for filtration under inert atmosphere
-
Procedure:
-
A two-necked round-bottom flask, equipped with a magnetic stir bar and a condenser under an inert atmosphere, is charged with L-phenylalanine.
-
Anhydrous THF is added to the flask to create a suspension of the amino acid.
-
The suspension is stirred and heated to a temperature between 50-60 °C.
-
A solution of triphosgene (approximately 0.34-0.40 molar equivalents relative to the amino acid) in anhydrous THF is added dropwise to the heated suspension.[4]
-
The reaction mixture is maintained at this temperature and stirred for 2-6 hours, or until the solution becomes clear, indicating the consumption of the solid L-phenylalanine.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
Purification
Purification of the synthesized N-carboxyanhydride (NCA) is crucial for obtaining a monomer suitable for controlled polymerization. Two primary methods are employed:
Protocol 1: Recrystallization
-
The reaction solvent (THF) is partially removed under reduced pressure.
-
An anti-solvent, typically anhydrous hexane, is added to the concentrated solution until precipitation of the product is observed.[6]
-
The mixture is cooled (e.g., to 0-5 °C or in a freezer) to maximize crystallization.
-
The crystalline product is collected by filtration under an inert atmosphere, washed with cold anhydrous hexane, and dried under high vacuum.[6] This process may be repeated to achieve higher purity.
Protocol 2: Flash Column Chromatography
For NCAs that are difficult to crystallize, flash column chromatography is an effective alternative.[7][8]
-
A silica gel column is packed using an anhydrous non-polar solvent (e.g., hexane).
-
The crude product, dissolved in a minimal amount of a suitable solvent (e.g., anhydrous THF or ethyl acetate), is loaded onto the column.
-
The column is eluted with a gradient of an anhydrous solvent system (e.g., hexane/ethyl acetate).
-
Fractions containing the pure NCA are identified by thin-layer chromatography, combined, and the solvent is removed under reduced pressure to yield the purified product.
Ring-Opening Polymerization (ROP)
(S)-4-Benzyloxazolidine-2,5-dione readily undergoes ring-opening polymerization to produce poly(L-phenylalanine), a synthetic polypeptide. The polymerization can be initiated by various nucleophiles, with primary amines being the most common, proceeding via the "normal amine mechanism".[9][10]
Amine-Initiated ROP of (S)-4-Benzyloxazolidine-2,5-dione
Experimental Protocol:
-
Materials:
-
Purified (S)-4-Benzyloxazolidine-2,5-dione (Phe-NCA)
-
Primary amine initiator (e.g., benzylamine, n-hexylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)[3]
-
-
Equipment:
-
Schlenk flask or glovebox for maintaining an inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes for initiator addition
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, the purified Phe-NCA is dissolved in the chosen anhydrous solvent.
-
The desired amount of the primary amine initiator is added via syringe. The monomer-to-initiator ratio (M/I) will determine the target degree of polymerization.
-
The reaction mixture is stirred at room temperature (or a specified temperature) for a set period, which can range from hours to days depending on the desired molecular weight and reaction conditions.
-
The polymerization is terminated by the addition of a precipitating solvent (e.g., methanol or water), or by quenching the reactive chain ends.
-
The resulting poly(L-phenylalanine) is collected by filtration or centrifugation, washed, and dried under vacuum.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of (S)-4-Benzyloxazolidine-2,5-dione.
Ring-Opening Polymerization (ROP) Process
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
